2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Nucleophilic substitution Reaction kinetics Leaving group comparison

Preferred electrophile for nucleophilic displacement with amines/thiols under mild conditions (C-Br ~285 kJ/mol vs C-Cl ~327 kJ/mol). The 5-chloro substituent electronically tunes reactivity critical for kinase inhibitor library construction and DMPK structural alert benchmarking. Distinct from non-chlorinated or chloro-substituted analogs in reaction kinetics and downstream purity profiles.

Molecular Formula C6H4BrClOS
Molecular Weight 239.52 g/mol
CAS No. 57731-17-6
Cat. No. B1271671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
CAS57731-17-6
Molecular FormulaC6H4BrClOS
Molecular Weight239.52 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C(=O)CBr
InChIInChI=1S/C6H4BrClOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
InChIKeyYIKFQMAUWNYCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6): Procurement Specifications and Synthetic Utility for Pharmaceutical R&D


2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6) is a halogenated α-bromo ketone derivative of the thiophene heterocycle, with the molecular formula C₆H₄BrClOS and a molecular weight of 239.52 g/mol . The compound is characterized by a bromoacetyl group attached to the 2-position of a 5-chlorothiophene ring, rendering it a bifunctional electrophilic building block for nucleophilic substitution and heterocycle construction . Its predicted physicochemical properties include a melting point of 73–75 °C, a boiling point of approximately 309.2 °C at 760 mmHg, and a density of 1.766 g/cm³ . Commercial availability is primarily in research quantities with typical purities of 95–98%, as documented by multiple global suppliers . The compound is recognized as a valuable intermediate in organic synthesis due to the presence of both a reactive α-bromo ketone moiety and a chloro-substituted thiophene scaffold, enabling diverse downstream functionalization pathways .

Why 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone Cannot Be Replaced by Generic α-Bromo Ketones or Alternative Thiophene Derivatives in Medicinal Chemistry Workflows


Generic substitution of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone with structurally related analogs is precluded by the unique electronic interplay between the α-bromo ketone electrophilic center and the 5-chloro substituent on the thiophene ring. The chloro group exerts a distinct electron-withdrawing inductive effect through the thiophene π-system, modulating the electrophilicity of the carbonyl and the reactivity of the α-bromomethylene position in nucleophilic displacement reactions [1]. This electronic tuning directly impacts reaction kinetics, regioselectivity, and downstream product purity profiles. Furthermore, the specific halogenation pattern—bromine at the α-carbon and chlorine at the 5-position of the thiophene—is a critical structural motif that cannot be replicated by compounds such as 2-bromo-1-(thiophen-2-yl)ethanone (lacking chlorine) or 2-chloro-1-(5-chlorothiophen-2-yl)ethanone (substituting bromine with chlorine), as these modifications alter both leaving group propensity and the steric/electronic landscape of subsequent derivatization steps [2]. The following quantitative evidence demonstrates precisely where this compound differentiates from its closest analogs in controlled experimental systems.

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: Quantified Differentiation Evidence Against Comparator Compounds for Informed Procurement


Electrophilic Reactivity Differentiation: Comparative Analysis of α-Carbon Leaving Group Potency in Nucleophilic Displacement Reactions

The bromine atom at the α-carbon position of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone functions as a superior leaving group compared to the chlorine atom in its direct analog 2-chloro-1-(5-chlorothiophen-2-yl)ethanone. This difference arises from the lower carbon-bromine bond dissociation energy (approximately 285 kJ/mol for C-Br) relative to carbon-chlorine (approximately 327 kJ/mol for C-Cl), which translates to enhanced reactivity in nucleophilic substitution reactions under milder conditions [1]. In kinase inhibition assays where both compounds served as starting materials for inhibitor synthesis, the bromo derivative demonstrated more efficient derivatization, enabling broader nucleophile scope and shorter reaction times [2].

Nucleophilic substitution Reaction kinetics Leaving group comparison

Synthetic Yield Optimization: Comparative Performance of Bromination Versus Chlorination Routes to 5-Chlorothiophene Ethanone Derivatives

The synthesis of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone via bromination of 1-(5-chlorothiophen-2-yl)ethanone (2-acetyl-5-chlorothiophene) proceeds with a reported isolated yield of 43.2% under optimized conditions, using bromine in chloroform at 40–45 °C . While this yield represents a baseline for this specific transformation, the corresponding chlorination route to 2-chloro-1-(5-chlorothiophen-2-yl)ethanone typically requires more forcing conditions or alternative reagents due to the lower electrophilicity of chlorine, often resulting in lower yields or requiring extended reaction times. The bromination methodology leverages the higher electrophilicity of bromine as both the halogenating agent and the leaving group precursor, streamlining the synthetic sequence relative to multi-step alternatives.

Synthetic methodology Reaction yield comparison Process chemistry

Metabolic Bioactivation Liability: Comparative GSH Trapping Evidence for 5-Chlorothiophene-Containing Electrophiles

The 5-chlorothiophene moiety present in 2-bromo-1-(5-chlorothiophen-2-yl)ethanone is subject to metabolic bioactivation in human liver microsomes, as demonstrated by studies on the closely related analog 1-(5-chlorothiophen-2-yl)ethanone. LC/MS/MS and proton NMR analysis of the major glutathione (GSH) adduct formed from 1-(5-chlorothiophen-2-yl)ethanone confirmed that GSH displaces chlorine from the thiophene ring, generating an electrophilic species capable of covalent protein modification [1]. This bioactivation liability is specific to the 5-chloro substitution pattern on the thiophene ring and would not be observed with non-chlorinated thiophene analogs (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) or with alternative heterocyclic scaffolds lacking this substitution. For procurement decisions in drug discovery programs, this evidence highlights the necessity of downstream metabolite identification and safety pharmacology assessment when this building block is incorporated into lead candidates.

Drug metabolism Toxicology GSH adduct formation

Commercial Availability and Purity Specification: Procurement-Ready Comparative Assessment

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6) is commercially available from multiple global suppliers with documented purity specifications ranging from 95% to 98% . This multi-sourcing landscape contrasts with the more limited availability of direct comparators such as 2-chloro-1-(5-chlorothiophen-2-yl)ethanone (CAS 42445-55-6), which is offered by fewer vendors and typically at lower purity grades . The broader supply base for the bromo derivative translates to competitive pricing, shorter lead times, and reduced supply chain risk for sustained medicinal chemistry programs. Additionally, the compound is supplied in standard packaging formats (1 g, 5 g, 25 g, 100 g quantities) with recommended long-term storage at 2–8 °C under inert atmosphere to preserve α-bromo ketone stability .

Procurement specification Purity comparison Supplier landscape

Optimal Application Scenarios for 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds via Nucleophilic Displacement of the α-Bromo Ketone

The enhanced leaving group capability of the α-bromo substituent (C-Br bond dissociation energy ≈ 285 kJ/mol) relative to chloro analogs (C-Cl ≈ 327 kJ/mol) makes 2-bromo-1-(5-chlorothiophen-2-yl)ethanone the preferred electrophilic building block for constructing kinase inhibitor libraries [1]. In synthetic workflows targeting ATP-binding site inhibitors, the bromoacetyl group undergoes efficient nucleophilic displacement with amines, thiols, and nitrogen-containing heterocycles under mild conditions (room temperature to 60 °C) to generate thioether or amino-linked conjugates incorporating the 5-chlorothiophene pharmacophore [2]. This scenario is optimal when reaction efficiency and nucleophile scope are prioritized over the leaving group stability considerations that might favor chloro analogs in certain aqueous or high-temperature environments.

Preclinical Toxicology: Structural Alert Assessment for 5-Chlorothiophene Bioactivation Liability

Compounds derived from 2-bromo-1-(5-chlorothiophen-2-yl)ethanone inherit the 5-chlorothiophene substructure, which undergoes cytochrome P450-mediated bioactivation in human liver microsomes to generate electrophilic species that form GSH adducts [3]. This application scenario involves the intentional procurement of this building block as a positive control or structural alert probe in drug metabolism and pharmacokinetics (DMPK) screening cascades. Researchers evaluating the toxicological risk of thiophene-containing lead series can use analogs constructed from this building block to benchmark the extent of GSH adduct formation against non-chlorinated comparator compounds, thereby establishing structure-toxicity relationships and guiding medicinal chemistry optimization toward metabolically stable candidates.

Process Chemistry: Development of Scalable Bromination Protocols with Documented Yield Benchmarking

The documented 43.2% isolated yield for the bromination of 1-(5-chlorothiophen-2-yl)ethanone to produce 2-bromo-1-(5-chlorothiophen-2-yl)ethanone provides a validated performance baseline for process chemistry development . This application scenario applies when research programs transition from discovery-scale synthesis to gram-scale or kilogram-scale production. The yield benchmark enables process chemists to evaluate alternative bromination methodologies (e.g., N-bromosuccinimide, copper(II) bromide, or electrochemical bromination) against a reproducible literature precedent, facilitating data-driven decisions regarding route scouting, cost-of-goods modeling, and manufacturing partner selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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